Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate
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Overview
Description
Mechanism of Action
Target of Action
The primary target of Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests it has sufficient bioavailability .
Result of Action
The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It inhibits the growth of these cell lines significantly, with IC50 values ranging from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as pyridine derivatives, under specific conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate or carbamoyl chloride derivative.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or halides, and leaving groups like tosylates or mesylates.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols, amines, or alkanes.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding. Medicine: Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate has potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure but may have different substituents.
Pyrazolopyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring, differing in the heterocyclic structure.
Imidazopyrazines: These compounds contain an imidazole ring fused to a pyrazine ring, offering different chemical properties.
Uniqueness: Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 4-(pyrazolo[1,5-a]pyridin-3-ylmethylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-17(22)13-7-5-12(6-8-13)16(21)18-10-14-11-19-20-9-3-2-4-15(14)20/h2-9,11H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDBSZSSQOLPAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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